molecular formula C11H14ClFO B14061003 1-(3-Chloropropyl)-2-ethoxy-4-fluorobenzene

1-(3-Chloropropyl)-2-ethoxy-4-fluorobenzene

Cat. No.: B14061003
M. Wt: 216.68 g/mol
InChI Key: CHHSBLHBGAYFDE-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-ethoxy-4-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a fluorine atom

Properties

Molecular Formula

C11H14ClFO

Molecular Weight

216.68 g/mol

IUPAC Name

1-(3-chloropropyl)-2-ethoxy-4-fluorobenzene

InChI

InChI=1S/C11H14ClFO/c1-2-14-11-8-10(13)6-5-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

CHHSBLHBGAYFDE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)F)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-ethoxy-4-fluorobenzene typically involves the alkylation of 2-ethoxy-4-fluorobenzene with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent like toluene or dimethylformamide (DMF) to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of 1-(3-Chloropropyl)-2-ethoxy-4-fluorobenzene may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-ethoxy-4-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ethoxy or fluorine substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of dehalogenated or hydrogenated products.

Scientific Research Applications

1-(3-Chloropropyl)-2-ethoxy-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-4-fluorobenzene depends on its interaction with molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the ethoxy and fluorine substituents can influence the compound’s binding affinity and selectivity. Additionally, the 3-chloropropyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropropyl)-2-ethoxy-4-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of the 3-chloropropyl, ethoxy, and fluorine substituents allows for versatile chemical modifications and potential applications in various fields. Its unique structure also influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

1-(3-Chloropropyl)-2-ethoxy-4-fluorobenzene is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant case studies.

1-(3-Chloropropyl)-2-ethoxy-4-fluorobenzene is characterized by the following structural features:

  • Chloropropyl group : This group can participate in nucleophilic substitution reactions.
  • Ethoxy group : This functional group may affect the compound's solubility and reactivity.
  • Fluorine atom : The presence of fluorine can enhance the compound's binding affinity to biological targets.

The biological activity of 1-(3-Chloropropyl)-2-ethoxy-4-fluorobenzene is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity and receptor signaling through:

  • Binding Affinity : The fluorine atom increases binding affinity, while the chloropropyl and ethoxy groups influence pharmacokinetic properties.
  • Enzyme Inhibition : It has been investigated for its potential as a kinase inhibitor, affecting cellular signaling pathways.

Anticancer Potential

Research indicates that 1-(3-Chloropropyl)-2-ethoxy-4-fluorobenzene exhibits anticancer properties. In vitro studies have shown:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
  • Mechanism : It may induce apoptosis through the modulation of signaling pathways involved in cell survival.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity:

  • In Vivo Studies : Animal models have shown reduced inflammation markers when treated with this compound.
  • Potential Mechanism : It may inhibit pro-inflammatory cytokines, thus alleviating symptoms associated with inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the efficacy of 1-(3-Chloropropyl)-2-ethoxy-4-fluorobenzene against breast cancer cell lines. The findings revealed:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent activity.
  • Mechanism Insights : Flow cytometry analysis suggested that the compound induces cell cycle arrest and apoptosis.

Case Study 2: Anti-inflammatory Properties

Another study explored the anti-inflammatory effects of this compound in a murine model of arthritis:

  • Results : Significant reductions in paw swelling and histological evidence of inflammation were observed.
  • Biochemical Analysis : ELISA assays confirmed decreased levels of TNF-alpha and IL-6 in treated animals.

Data Summary

Biological ActivityObservationsReference
Anticancer ActivityCytotoxicity against cancer cell lines
Anti-inflammatory EffectsReduced inflammation markers in vivo

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